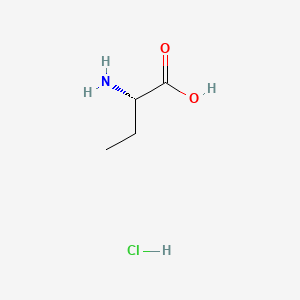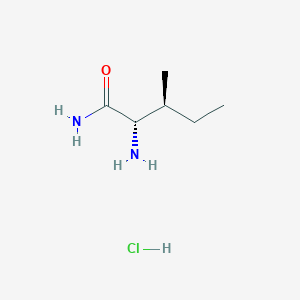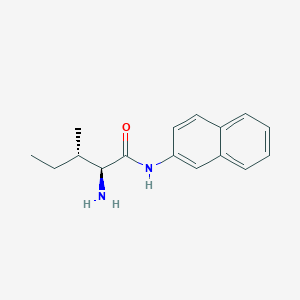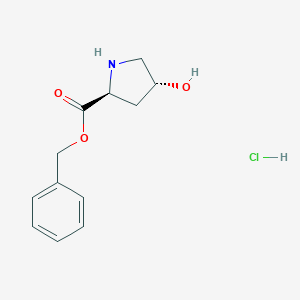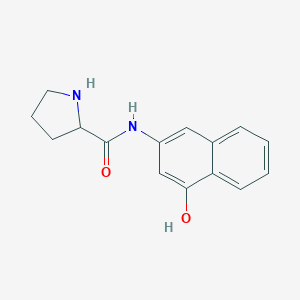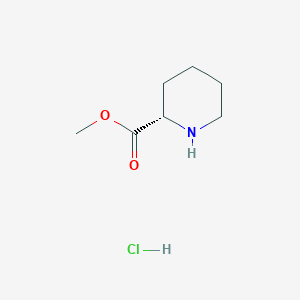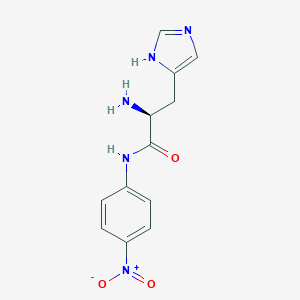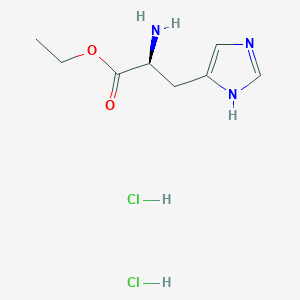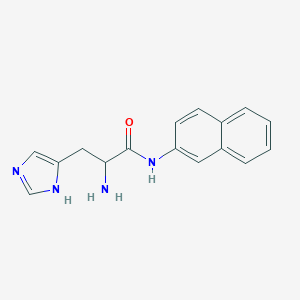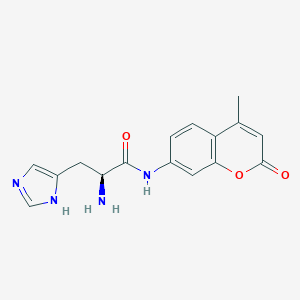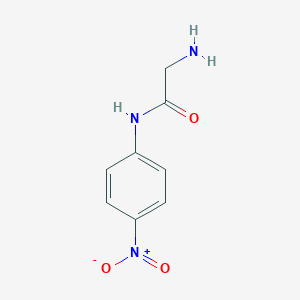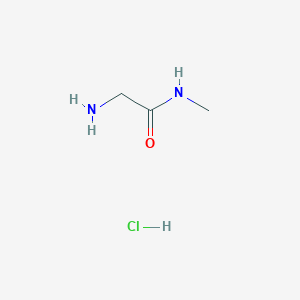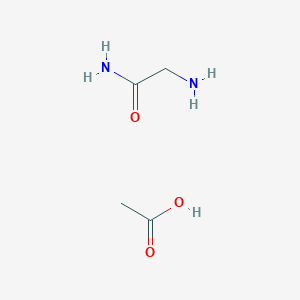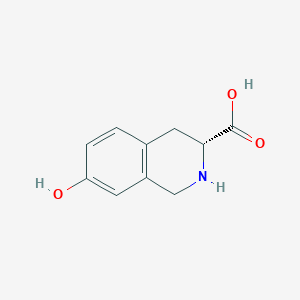
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
描述
®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it an interesting subject for various chemical reactions and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
-
Classical Synthesis: : One common method to synthesize ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the Pictet-Spengler reaction. This reaction typically uses an aldehyde and an amine to form the tetrahydroisoquinoline core. The hydroxyl group can be introduced through subsequent hydroxylation reactions.
-
Enantioselective Synthesis: : Enantioselective synthesis can be achieved using chiral catalysts or chiral auxiliaries to ensure the production of the ®-enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions or the use of chiral starting materials.
Industrial Production Methods
Industrial production methods for ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involve large-scale Pictet-Spengler reactions followed by purification steps such as crystallization or chromatography to isolate the desired enantiomer. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyl group in ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Substitution: : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a halide using thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, BH₃ in tetrahydrofuran (THF).
Substitution: SOCl₂ in the presence of pyridine.
Major Products
Oxidation: Formation of 7-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Reduction: Formation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-methanol.
Substitution: Formation of 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
科学研究应用
Chemistry
In chemistry, ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and the development of enantioselective synthesis methods.
Biology
Biologically, this compound is studied for its potential neuroprotective effects. It has been investigated for its role in modulating neurotransmitter systems and its potential use in treating neurodegenerative diseases.
Medicine
In medicine, ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with various receptors and enzymes makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and fine chemicals. Its unique structure allows for the development of novel compounds with potential commercial applications.
作用机制
The mechanism of action of ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.
相似化合物的比较
Similar Compounds
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which can significantly alter its chemical reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426757 | |
| Record name | (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152286-30-1 | |
| Record name | (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


